molecular formula C14H15NO3S B2958217 Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate CAS No. 2059949-66-3

Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate

Cat. No. B2958217
CAS RN: 2059949-66-3
M. Wt: 277.34
InChI Key: QECOQVJHLRQBII-UHFFFAOYSA-N
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Description

The compound is a derivative of thiazole, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring . It also contains an ester functional group and a benzyloxy group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions . For example, Schiff base ligands are obtained from the condensation reaction of aminophenol derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds suggests that the Schiff base ligands coordinate via nitrogen of azomethine and deprotonated phenolic oxygen atoms .


Chemical Reactions Analysis

In general, compounds like this could potentially be involved in Suzuki–Miyaura coupling reactions, which are widely-applied transition metal catalyzed carbon–carbon bond forming reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds suggest that they are stable up to 150 °C and give metal oxide as an end product . They are also non-electrolytic in nature .

Safety and Hazards

While specific safety data for this compound is not available, it’s important to handle all chemicals with care. Avoid contact with skin, eyes, or clothing. Avoid dust formation. Avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

ethyl 5-methyl-4-phenylmethoxy-1,3-thiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-3-17-14(16)13-15-12(10(2)19-13)18-9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECOQVJHLRQBII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C(S1)C)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate

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